Structural Differentiation: Pyridazine vs. Pyrazine Ether Linkage Defines a Distinct Chemical Series
The target compound incorporates a pyridazin-3-yloxy substituent, whereas the closest commercially cataloged analog (CAS 2034582-37-9) bears a pyrazin-2-yloxy group [1]. This substitution alters the heteroaryl nitrogen geometry from 1,2-diazine (pyridazine) to 1,4-diazine (pyrazine), producing a distinct hydrogen-bond acceptor profile and dipole moment. In the broader isoxazole-ether GABAA PAM chemotype, heteroaryl substitution is a critical determinant of receptor subtype selectivity and functional potency [2]. No direct pharmacological comparison between these two specific compounds has been published.
| Evidence Dimension | Heteroaryl Substituent Identity |
|---|---|
| Target Compound Data | Pyridazin-3-yloxy (1,2-diazine ether) |
| Comparator Or Baseline | Pyrazin-2-yloxy (1,4-diazine ether) in CAS 2034582-37-9 |
| Quantified Difference | Qualitative structural difference; no quantitative bioactivity data available for either compound |
| Conditions | Structural comparison based on PubChem and vendor records; no biological assay data identified. |
Why This Matters
This structural divergence prevents any assumption of pharmacological equivalence and mandates that each compound be independently characterized before use in receptor-targeted assays.
- [1] Kuujia Product Page for CAS 2034582-37-9: 2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine. View Source
- [2] Hoffmann-La Roche AG. New Isoxazolyl Ether Derivatives as GABAA Alpha5 PAM. WO2018104419A1, 2018. View Source
